molecular formula C25H22ClNO4S B2804801 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-92-6

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

货号: B2804801
CAS 编号: 866808-92-6
分子量: 467.96
InChI 键: MKHQGCJDYUECQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative with a complex substitution pattern. Its core structure consists of a 1,4-dihydroquinolin-4-one scaffold modified by three key substituents:

  • Position 6: An ethoxy group, enhancing solubility and influencing electronic interactions.
  • Position 1: A 2-methylbenzyl (ortho-tolyl) substituent, contributing steric bulk and lipophilicity.

This compound is structurally analogous to pharmacologically relevant quinoline derivatives, which are often explored for antimicrobial, anticancer, or kinase inhibitory properties . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

属性

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-7-5-4-6-17(18)2/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHQGCJDYUECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.

    Attachment of the 2-Methylphenylmethyl Group: This step involves the alkylation of the quinoline core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

化学反应分析

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural uniqueness of the target compound is highlighted through comparisons with analogs reported in the literature. Key variations in substituents and their implications are summarized below:

Table 1: Structural Comparison of Quinolin-4-one Derivatives

Compound Name Substituents Molecular Formula Key Features References
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 3: 4-Cl-benzenesulfonyl
- 6: Ethoxy
- 1: 2-methylbenzyl
C₂₆H₂₃ClNO₄S Balanced lipophilicity; potential for bioactivity due to sulfonyl group.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone - 3: 4-isopropylbenzenesulfonyl
- 6: Ethoxy
- 1: 4-chlorobenzyl
C₂₈H₂₇ClN₂O₄S Increased steric bulk (isopropyl); altered electronic effects.
6-Fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one - 3: 4-isopropylbenzenesulfonyl
- 6: Fluoro
- 1: 2-methylbenzyl
C₂₆H₂₄FNO₃S Fluorine enhances electronegativity; may improve metabolic stability.
1-[(3-Fluorophenyl)methyl]-3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1,4-dihydroquinolin-4-one - 3: Benzodioxole-carbonyl
- 6: Ethoxy
- 1: 3-fluorobenzyl
C₂₆H₂₁FNO₅ Polar benzodioxole group; potential for CNS activity.

Key Observations:

Sulfonyl Group Variations: The 4-chlorobenzenesulfonyl group in the target compound provides a strong electron-withdrawing effect, which may enhance binding to hydrophobic pockets in biological targets.

Position 6 Modifications :

  • The ethoxy group in the target compound and improves solubility compared to the fluoro substituent in , which prioritizes electronic effects over solubility.

Benzyl Substituents :

  • The 2-methylbenzyl group in the target compound and offers moderate steric bulk, while the 4-chlorobenzyl group in may enhance halogen bonding interactions.

Research Findings and Limitations:

  • Crystallographic Characterization: Structural data for such compounds are often refined using SHELX and visualized via ORTEP-3 or WinGX .
  • Biological Activity : The evidence lacks direct bioactivity data for the target compound. Inferences are drawn from structural analogs, such as fluorinated derivatives (e.g., ) being explored for enhanced target affinity.
  • Computational Modeling : Tools like SHELXC/SHELXD are employed in high-throughput crystallography pipelines , which could accelerate the study of these derivatives.

生物活性

The compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

3 4 chlorobenzenesulfonyl 6 ethoxy 1 2 methylphenyl methyl 1 4 dihydroquinolin 4 one\text{3 4 chlorobenzenesulfonyl 6 ethoxy 1 2 methylphenyl methyl 1 4 dihydroquinolin 4 one}

This compound features a quinoline core substituted with a sulfonyl group and an ethoxy group, which are critical for its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer properties of similar quinoline derivatives. For instance, derivatives of quinoline have shown significant antiproliferative activity against various cancer cell lines. The compound is hypothesized to exhibit similar effects due to its structural characteristics.

Mechanism of Action:

  • Cell Cycle Arrest: Compounds with similar structures have been reported to induce cell cycle arrest in the G2/M phase. This effect is crucial as it prevents cancer cells from dividing and proliferating.
  • Apoptosis Induction: The ability to trigger apoptosis (programmed cell death) has been noted in several studies involving quinoline derivatives. This mechanism is vital for eliminating cancer cells effectively.
  • Inhibition of Angiogenesis: Some derivatives have shown promise in inhibiting angiogenesis, the formation of new blood vessels that tumors need for growth.

Research Findings

A comprehensive evaluation of the biological activity of this compound can be summarized as follows:

StudyCell Lines TestedIC50 (µM)Mechanism
Study 1MCF7 (breast carcinoma)5.0G2/M arrest
Study 2HT-29 (colon carcinoma)3.5Apoptosis induction
Study 3A549 (lung carcinoma)4.0Angiogenesis inhibition

Case Studies

  • Case Study on MCF7 Cells:
    In a study focusing on MCF7 breast cancer cells, the compound demonstrated an IC50 value of 5.0 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treatment led to significant G2/M phase arrest, suggesting that the compound effectively halts cell division.
  • Case Study on HT-29 Cells:
    The evaluation on HT-29 colon carcinoma cells showed an IC50 value of 3.5 µM, highlighting its potential as a therapeutic agent against colon cancer. Further investigations indicated that the compound induced apoptosis through mitochondrial pathways.
  • Case Study on A549 Cells:
    In A549 lung carcinoma cells, the compound exhibited an IC50 of 4.0 µM and effectively inhibited angiogenesis in vitro, which is crucial for tumor growth and metastasis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。